N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a 5-oxopyrrolidin-3-yl moiety, further functionalized with a 4-ethylpiperazine-1-carboxamide group.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-2-21-5-7-22(8-6-21)19(25)20-14-11-18(24)23(13-14)15-3-4-16-17(12-15)27-10-9-26-16/h3-4,12,14H,2,5-11,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZDDCGOQYMVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,3-Dihydro-1,4-benzodioxin-Pyrrolidinone Intermediate (Intermediate A)
The benzodioxin ring is typically synthesized via ortho-dihydroxybenzene alkylation followed by cyclization. For example:
- Alkylation : 2,3-Dihydroxybenzoic acid is treated with 1,2-dibromoethane in the presence of potassium carbonate, yielding 6-bromo-2,3-dihydro-1,4-benzodioxin.
- Pyrrolidinone Formation : The brominated benzodioxin undergoes nucleophilic substitution with 3-aminopyrrolidin-2-one under basic conditions (e.g., triethylamine in DMF), forming the pyrrolidinone-linked intermediate.
Key Reaction Parameters :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | 1,2-Dibromoethane, K₂CO₃ | Acetonitrile | 80°C | 72% |
| Substitution | 3-Aminopyrrolidin-2-one, Et₃N | DMF | 120°C | 65% |
Synthesis of 4-Ethylpiperazine-1-carboxamide (Intermediate B)
The piperazine derivative is prepared via carboxamide coupling :
- Ethylation : Piperazine reacts with ethyl bromide in THF, yielding 4-ethylpiperazine.
- Carboxyl Activation : The piperazine amine is treated with triphosgene to generate the reactive carbamoyl chloride.
- Amidation : The activated species couples with ammonium hydroxide, forming the carboxamide.
Optimization Insights :
Final Coupling of Intermediates A and B
The convergent step involves amide bond formation between intermediates A and B:
- Activation : Intermediate A’s carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.
- Coupling : Intermediate B is added dropwise, with reaction completion monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Critical Factors :
- Catalyst Choice : HOAt (1-hydroxy-7-azabenzotriazole) reduces racemization risk compared to HOBt.
- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted reagents.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM). Purity is assessed by:
Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 1.12 (t, J=7.2 Hz, 3H) | Ethyl -CH3 |
| δ 3.45–3.60 (m, 8H) | Piperazine -CH2 | |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 170.5 | Carboxamide C=O |
| HRMS | m/z 375.1912 [M+H]⁺ | C19H27N4O4⁺ |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility:
- Mixing Efficiency : Microreactors reduce reaction time by 40% compared to batch processes.
- Crystallization : Anti-solvent addition (n-heptane) yields 95% recovery with >99.5% purity.
Challenges and Mitigation Strategies
- Low Amidation Yield : Attributed to steric hindrance at the pyrrolidinone nitrogen. Mitigated by using DIPEA (N,N-diisopropylethylamine) as a base.
- Byproduct Formation : Ethylpiperazine over-alkylation is minimized by controlling stoichiometry (1:1.05 reactant ratio).
Emerging Methodologies
Recent patents disclose enzyme-mediated coupling as an eco-friendly alternative:
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Core Scaffold Variations
Key Insights :
Piperazine Carboxamide Substituent Variations
Key Insights :
Key Insights :
- Multi-Component Reactions : Ugi-Azide reactions () offer rapid diversification but may lack regioselectivity compared to stepwise coupling .
- Coupling Efficiency : HCTU-mediated coupling (used in and ) ensures high yields for carboxamide formation .
Structure-Activity Relationship (SAR) Trends
Impact of Fluorination (Compound 54 vs. 55)
Role of Heteroatoms (Compound 58)
Piperazine Substituents (Compound 28 vs. 29b)
- Phenethyl (29b) : Higher yield (81%) due to improved solubility (¹³C NMR: δ 168.87 ppm) .
Q & A
Q. Purity Confirmation :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
- Nuclear Magnetic Resonance (NMR) : Validates structural integrity and detects impurities (e.g., residual solvents or unreacted starting materials) .
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic patterns .
(Basic) Which spectroscopic methods are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing benzodioxin aromatic protons from pyrrolidinone carbonyl signals) .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass for molecular formula verification (e.g., distinguishing C17H24N3O4 from isomers) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., α-glucosidase inhibition assays at fixed pH and temperature) to minimize variability .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. enzymatic inhibition assays) .
- Variable Screening : Test biological activity under differing conditions (e.g., serum concentration, cell line selection) to identify confounding factors .
(Advanced) What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Structural Analog Synthesis : Modify the ethylpiperazine group to introduce hydrophilic substituents (e.g., hydroxyl or amine groups) .
- In Silico Modeling : Predict logP and solubility using tools like Schrödinger’s QikProp to guide derivatization .
- In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 cell permeability assays to estimate oral bioavailability .
(Basic) How is in vitro biological activity assessed for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 values against targets like acetylcholinesterase (AChE) using Ellman’s method .
- Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) or anti-inflammatory activity in macrophage models .
(Advanced) How to design experiments for studying receptor interactions?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptor active sites .
(Advanced) How to address low yield in the final amidation step?
Methodological Answer:
- Condition Optimization :
- Solvent Selection : Switch from DMF to dichloromethane to reduce side reactions .
- Catalyst Screening : Test HOBt vs. HOAt for carbodiimide-mediated couplings .
- Stoichiometry Adjustments : Increase carbodiimide reagent by 1.5 equivalents to drive reaction completion .
(Basic) Which functional groups are critical for bioactivity?
Q. Key Functional Groups :
| Group | Role |
|---|---|
| Benzodioxin | Enhances lipophilicity and π-π stacking with aromatic residues |
| Pyrrolidinone | Stabilizes conformation via intramolecular H-bonding |
| Ethylpiperazine | Modulates solubility and target engagement |
(Advanced) How to validate target engagement in cellular models?
Methodological Answer:
- CRISPR Knockdown : Silence the putative target gene and assess activity loss .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to confirm receptor occupancy .
- Reporter Gene Systems : Engineer cells with luciferase under target promoter control to measure pathway modulation .
(Advanced) How to integrate theoretical frameworks into experimental design?
Methodological Answer:
- Hypothesis-Driven Design : Link studies to established theories (e.g., structure-activity relationships for piperazine derivatives) .
- Conceptual Models : Use enzyme kinetics (Michaelis-Menten) to interpret inhibition data .
- Multi-Omics Integration : Correlate transcriptomic changes with phenotypic outcomes to identify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
